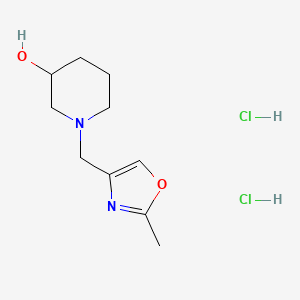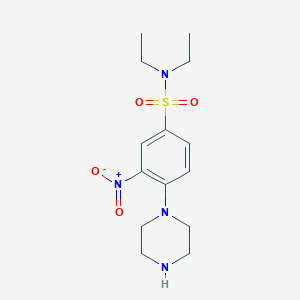
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide” is a chemical compound with the molecular formula C14H22N4O4S and a molecular weight of 342.41 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H22N4O4S .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 71-72°C .Scientific Research Applications
Synthesis and Characterization of Novel Cyclic Compounds
Research work introduced by Kyosuke Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, including compounds similar to N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. This work highlights the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions and the production of multifunctional click cycloalkyne agents for potential use in organic synthesis and pharmaceutical applications.
Piperazine Derivatives in Therapeutic Applications
A review by A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel (2016) on piperazine derivatives for therapeutic use elaborates on the significance of the piperazine nucleus in drug design. It covers a variety of molecular designs that include piperazine as a core element, demonstrating its versatility in producing compounds with a wide range of therapeutic uses, such as anticancer, antiviral, and anti-inflammatory agents. This review suggests that slight modifications to the piperazine structure can significantly influence the medicinal potential of the resulting molecules.
Environmental Applications: Nanofiltration Membranes
Research presented by Senlin Shao et al. (2022) focuses on the development of nanofiltration (NF) membranes featuring crumpled polyamide layers based on piperazine (PIP)-derived polymers. These NF membranes show promise for environmental applications, including water softening, purification, and wastewater treatment. The crumpled structures offer enhancements in water permeance, selectivity, and antifouling performance, highlighting the potential of piperazine-based materials in improving environmental technologies.
Insecticidal Activity of Piperine
The review by I. Scott, H. Jensen, Bernard J. R. Philogène, J. Arnason (2007) discusses the insecticidal properties of Piper species, focusing on compounds such as piperine, which are effective against various pests. This review underlines the potential of Piper extracts in developing biopesticides for controlling agricultural and domestic pests, indicating the broader applications of piperazine and its derivatives beyond pharmaceuticals.
Piperazine Analogs in Anti-mycobacterial Research
A comprehensive review by P. Girase et al. (2020) on the anti-mycobacterial activity of piperazine and its analogs emphasizes their significance in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains. This review sheds light on the therapeutic potential of piperazine-based molecules as crucial building blocks in designing potent anti-TB agents, illustrating the diverse biomedical applications of these compounds.
properties
IUPAC Name |
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-3-17(4-2)23(21,22)12-5-6-13(14(11-12)18(19)20)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKDPUHYONPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2557755.png)
![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)
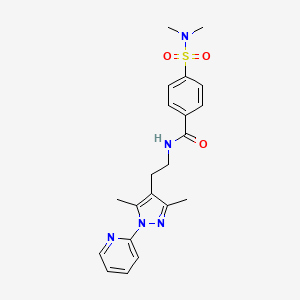
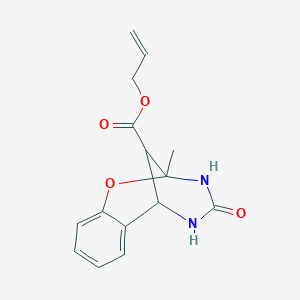
![6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557760.png)

![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)
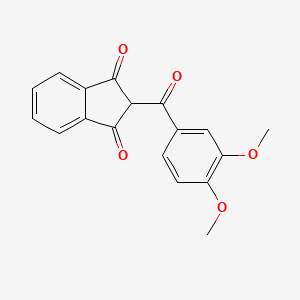
![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)
